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Introduction

The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS)
of transporters in Staphylococcus aureus. It plays a significant role in the development of
antibiotic resistance by actively extruding a broad range of substrates, including
fluoroquinolones (e.g., ciprofloxacin and norfloxacin), biocides, dyes, and other antimicrobial
agents from the bacterial cell.[1] This active efflux reduces the intracellular concentration of the
antimicrobial agent, allowing the bacterium to survive at higher antibiotic concentrations.
Overexpression of the norA gene is a common mechanism leading to reduced susceptibility to
these compounds. Therefore, the inhibition of the NorA efflux pump is a promising strategy to
restore the efficacy of existing antibiotics and combat multidrug resistance in S. aureus.

These application notes provide detailed protocols for the in vitro measurement of NorA efflux
pump activity, assessment of potential inhibitors, and quantification of norA gene expression.

Principle of NorA Efflux Pump Activity Assays
The in vitro assessment of NorA efflux pump activity primarily relies on two key approaches:
o Substrate Accumulation and Efflux Assays: These assays utilize fluorescent dyes that are

known substrates of the NorA pump, such as ethidium bromide (EtBr) and 3,3'-
dipropyloxacarbocyanine iodide (DIOCs). In the presence of an active efflux pump, the
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intracellular concentration of the fluorescent substrate is kept low. Inhibition of the pump
leads to an accumulation of the substrate within the bacterial cells, resulting in a measurable
increase in fluorescence. Conversely, by pre-loading the cells with the fluorescent substrate
and then energizing the pump (e.g., with glucose), the rate of efflux can be monitored by a
decrease in fluorescence over time.

o Checkerboard Microdilution Assays: This method is employed to assess the synergistic
effect of a potential efflux pump inhibitor (EPI) with a known antibiotic substrate of the NorA
pump. By determining the minimum inhibitory concentration (MIC) of the antibiotic in the
presence and absence of the EPI, a fractional inhibitory concentration index (FICI) can be
calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.
A significant reduction in the antibiotic's MIC in the presence of the EPI suggests inhibition of
the efflux pump.

Experimental Protocols
Ethidium Bromide (EtBr) Accumulation and Efflux Assay

This protocol describes the measurement of EtBr accumulation and efflux in S. aureus strains
to assess NorA activity and its inhibition.

Materials:

o Staphylococcus aureus strains (e.g., a wild-type, a norA overexpressing strain, and a norA
deletion mutant)

o Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

» Phosphate Buffered Saline (PBS), pH 7.4

o Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water)

e Glucose solution (e.g., 20% w/v in water)

o Efflux Pump Inhibitor (EPI) of interest (e.g., Reserpine, Verapamil)

e Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) as a positive control for efflux
inhibition
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o 96-well black, clear-bottom microplates

e Fluorometric microplate reader with appropriate filters (Excitation: ~530 nm, Emission: ~600
nm)

Protocol:
Part A: EtBr Accumulation Assay

o Bacterial Culture Preparation: Inoculate S. aureus strains into TSB or MHB and incubate
overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh broth
and grow to mid-logarithmic phase (ODeoo = 0.6).

o Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
Wash the cell pellet twice with PBS.

e Resuspension: Resuspend the bacterial pellet in PBS to an ODsoo of 0.4.

o Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
o 50 pL of the bacterial suspension
o 50 pL of PBS containing the test EPI at the desired concentration (or PBS for the control).
o Incubate at room temperature for 10 minutes.

e Initiate Accumulation: Add 100 puL of PBS containing EtBr to each well to a final concentration
of 1-2 pg/mL.

» Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C)
fluorometric microplate reader. Measure the fluorescence intensity every 1-2 minutes for a
total of 60 minutes.

o Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in
fluorescence in the presence of the EPI compared to the control indicates inhibition of EtBr
efflux.

Part B: EtBr Efflux Assay
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o Cell Loading: Prepare bacterial cells as described in Part A (steps 1-3). Resuspend the cells
in PBS containing EtBr (e.g., 1-2 pg/mL) and CCCP (a protonophore that de-energizes the
membrane, e.g., 100 uM) to maximize EtBr loading. Incubate for 30-60 minutes at 37°C.

o Washing: Centrifuge the loaded cells and wash twice with ice-cold PBS to remove
extracellular EtBr.

o Resuspension: Resuspend the EtBr-loaded cells in PBS.

e Assay Setup: Add 100 pL of the loaded cell suspension to the wells of a 96-well black
microplate. Add the test EPI to the desired final concentration.

« Initiate Efflux: Add glucose solution to a final concentration of 0.4% to energize the efflux
pumps.

o Fluorescence Measurement: Immediately monitor the decrease in fluorescence over time in
a fluorometric microplate reader at 37°C.

» Data Analysis: Plot the RFU against time. A slower rate of fluorescence decrease in the
presence of the EPI compared to the control indicates inhibition of EtBr efflux.

Nile Red Efflux Assay

This assay provides an alternative to EtBr, using the fluorescent dye Nile Red.
Materials:

e Same as for the EtBr assay, but replace EtBr with Nile Red.

e Nile Red stock solution (e.g., 1 mg/mL in DMSO).

Protocol:

o Bacterial Culture and Cell Preparation: Follow the same procedure as in the EtBr assay (Part
A, steps 1-3).

» Cell Loading: Resuspend the bacterial pellet in PBS containing Nile Red (e.g., final
concentration of 5-10 uM) and incubate in the dark for 30-60 minutes at 37°C to allow the
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dye to accumulate.

o Washing: Centrifuge the cells and wash twice with PBS to remove excess Nile Red.

e Assay Setup: Resuspend the cells in PBS and add to a 96-well black microplate. Add the
test EPI to the desired concentration.

« Initiate Efflux: Add glucose to a final concentration of 0.4% to initiate efflux.

o Fluorescence Measurement: Monitor the decrease in fluorescence (Excitation: ~550 nm,
Emission: ~630 nm) over time.

o Data Analysis: A slower decrease in fluorescence in the presence of the EPI indicates efflux
inhibition.

Checkerboard Microdilution Assay

This assay determines the synergistic activity of a potential EPI with an antibiotic.
Materials:

o Staphylococcus aureus strain of interest

o Mueller-Hinton Broth (MHB)

» Antibiotic stock solution (e.g., Ciprofloxacin)

» EPI stock solution

e 96-well microplates

o Spectrophotometer (for measuring ODeoo) or a visual indicator of growth (e.g., resazurin)
Protocol:

e Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and
then dilute it in MHB to achieve a final concentration of approximately 5 x 105> CFU/mL in the
assay wells.
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o Plate Setup:

(¢]

In a 96-well plate, serially dilute the antibiotic horizontally (e.g., along the columns).

[¢]

Serially dilute the EPI vertically (e.g., down the rows).

[¢]

This creates a matrix of wells with varying concentrations of both the antibiotic and the
EPI.

[e]

Include control wells with only the antibiotic, only the EPI, and no compounds (growth
control).

 Inoculation: Add the prepared bacterial inoculum to each well.
e Incubation: Incubate the plate at 37°C for 18-24 hours.

o Determine MIC: Determine the MIC of the antibiotic alone and in the presence of each
concentration of the EPI. The MIC is the lowest concentration that inhibits visible bacterial
growth.

» Calculate Fractional Inhibitory Concentration Index (FICI):
o FIC of Antibiotic (FICa) = MIC of antibiotic in combination / MIC of antibiotic alone
o FIC of EPI (FICe) = MIC of EPI in combination / MIC of EPI alone
o FICI =FICa + FICe
* Interpret Results:
o Synergy: FICI 0.5
o Additive: 0.5<FICI<1
o Indifference: 1 <FICI <4

o Antagonism: FICI > 4
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Quantification of norA Gene Expression by qRT-PCR

This protocol allows for the measurement of norA mRNA levels to determine if exposure to a
compound induces or represses its expression.

Materials:

o Staphylococcus aureus culture

e RNA extraction kit

e DNase |

o Reverse transcriptase and reagents for cDNA synthesis

e (PCR primers for norA and a housekeeping gene (e.g., gyrB, 16S rRNA)
e SYBR Green or other fluorescent qPCR master mix

e Real-time PCR instrument

Protocol:

o Bacterial Culture and Treatment: Grow S. aureus to mid-log phase and expose the culture to
the test compound at a sub-inhibitory concentration for a defined period (e.g., 30-60
minutes). Include an untreated control.

o RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to
the manufacturer's instructions.

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase and
random primers or gene-specific primers.

e Quantitative Real-Time PCR (gqPCR):

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Set up qPCR reactions containing the cDNA template, primers for norA or the
housekeeping gene, and the gPCR master mix.

o Run the gPCR program on a real-time PCR instrument.

o Data Analysis:

o Determine the cycle threshold (Ct) values for both the norA gene and the housekeeping
gene in the treated and untreated samples.

o Calculate the relative fold change in norA expression using the AACt method.

Data Presentation

Table 1: Effect of Efflux Pump Inhibitors on the Minimum Inhibitory Concentration (MIC) of NorA
Substrates against Staphylococcus aureus
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Table 2: Inhibitory Concentration (ICso) of Efflux Pump Inhibitors on NorA-mediated Efflux

Inhibitor Assay Strain ICs0
Growth Inhibition with

NPI-1 ] MRSA 0.72 £ 0.08 uM[2]
Norfloxacin
Ciprofloxacin

IMP-2380 o S. aureus JE2 18 nM
Potentiation

Reserpine EtBr Efflux Inhibition S. aureus ~10 uM
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Bacterial Preparation Efflux Assay Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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